4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide
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Overview
Description
4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide is a sulfonamide.
Scientific Research Applications
1. Crystal Structure and Computational Studies
The novel piperazine derivatives related to 4-(4-methoxyphenyl)sulfonyl-N-(phenylmethyl)-1-piperazinecarboxamide have been synthesized and studied for their crystal structures and computational properties. These studies involve X-ray diffraction and Density Functional Theory (DFT) calculations, providing insights into the reactive sites and molecular interactions of these compounds (Kumara et al., 2017).
2. Receptor Antagonism Studies
Research on compounds similar to this compound has shown activity as 5-HT7 receptor antagonists, with potential implications in neuropsychiatric disorders. These studies involve the synthesis and evaluation of related compounds, revealing their interactions with various serotonin receptors (Yoon et al., 2008).
3. Radioligand Development for PET Imaging
Some derivatives of this compound are being used in the development of PET radioligands. This application is crucial for studying serotonin receptors in human subjects, aiding in the understanding of various neurological conditions (Choi et al., 2015).
4. Synthesis and Pharmacological Properties in Gastrointestinal Motility
Studies on derivatives of this compound have explored their potential as serotonin 4 receptor agonists, indicating possible applications in enhancing gastrointestinal motility. This research is significant for developing new treatments for gastrointestinal disorders (Sonda et al., 2004).
5. Antibacterial Activity
Research on piperazine derivatives, closely related to this compound, has shown promising antibacterial activities. These studies are pivotal in exploring new antibacterial agents in the fight against microbial resistance (Qi, 2014).
6. Antihyperglycemic Activity
Homobimetallic zinc(II) dithiocarbamates derived from compounds similar to this compound have been studied for their antihyperglycemic activities. This research contributes to the development of new treatments for diabetes (ZIA-UR-REHMAN et al., 2016).
Properties
Molecular Formula |
C19H23N3O4S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-13-11-21(12-14-22)19(23)20-15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,20,23) |
InChI Key |
JMOSWCSUAXXELA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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